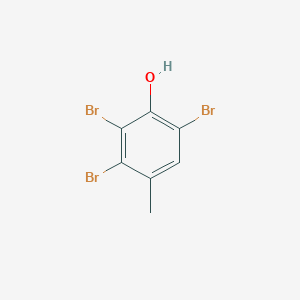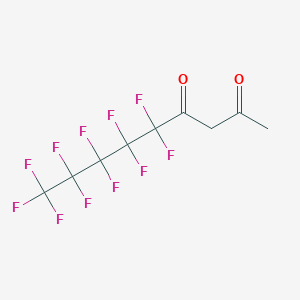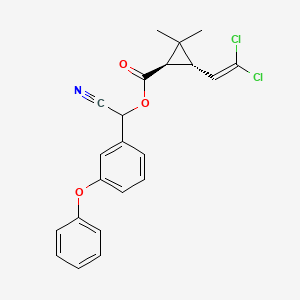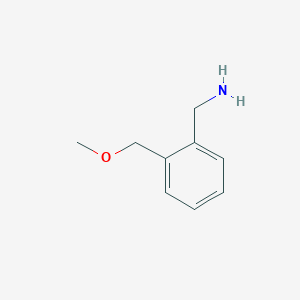
2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid
Descripción general
Descripción
Trifluoromethyl compounds are a class of organofluorine compounds. They have a trifluoromethyl group (-CF3) attached to a molecular structure. The trifluoromethyl group is a strong electron-withdrawing group, and its presence can significantly alter the chemical behavior of the molecules .
Synthesis Analysis
The synthesis of trifluoromethyl compounds is a topic of significant research interest. Various methods have been reported, including the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The trifluoromethyl group is characterized by the presence of three fluorine atoms attached to a carbon atom. This group is highly electronegative, which can influence the overall molecular structure and properties of the compound .Chemical Reactions Analysis
Trifluoromethyl compounds are known to participate in various chemical reactions. Their reactivity is often influenced by the strong electron-withdrawing nature of the trifluoromethyl group .Physical And Chemical Properties Analysis
Trifluoromethyl compounds exhibit unique physicochemical properties due to the presence of the trifluoromethyl group. This group is highly electronegative and can influence properties such as acidity, stability, and reactivity .Aplicaciones Científicas De Investigación
Xanthine Oxidase Inhibitors
2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid and its derivatives have been studied for their potential as xanthine oxidase inhibitors. Research indicates that certain trifluoromethylimidazoles, prepared from 3,3-dibromo-1,1,1-trifluoroacetone, show inhibitory activity against xanthine oxidase, which is significant for medical applications (Baldwin et al., 1975).
Synthesis and Reactivity Studies
Studies have explored the synthesis and reactivity of 2-trifluoromethylimidazole, which is a key compound in developing new chemical entities. For instance, the reaction of imidazole-2-carboxylic acid with sulphur tetrafluoride to form 2-trifluoromethylimidazole has been investigated (Owen et al., 1981).
Coordination Polymers
Research into imidazole-based multi-carboxylate ligands, such as 2-(2-carboxylphenyl)-1H-imidazole-4,5-dicarboxylic acid, has led to the construction of various coordination polymers. These polymers have interesting structural properties and potential applications in materials science (Guo et al., 2013).
Flow Synthesis Applications
The compound's derivatives are used in flow synthesis processes, particularly in the continuous production of pharmaceuticals like Daclatasvir, an important drug for treating viral infections (Carneiro et al., 2015).
Biological Studies
Various derivatives of 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid have been synthesized and studied for their biological activities. For instance, research on imidazole-5-carboxylic acids with different substituents has revealed their potential as angiotensin II receptor antagonists (Yanagisawa et al., 1996).
Biomimetic Complexes
Imidazole-4,5-dicarboxylic acid and its derivatives are useful in creating biomimetic complexes, particularly with metals like copper and nickel, which have potential applications in catalysis and material sciences (Materazzi et al., 2013).
Mecanismo De Acción
The mechanism of action of trifluoromethyl compounds can vary widely depending on the specific compound and its application. For example, some trifluoromethyl compounds used in pharmaceuticals can modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .
Safety and Hazards
Direcciones Futuras
The development of new synthetic strategies for trifluoromethyl compounds is an active area of research. Given their wide range of applications in fields such as pharmaceuticals, agrochemicals, and materials science, it is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .
Propiedades
IUPAC Name |
2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)4-9-1-2(10-4)3(11)12/h1H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPSZGHYQKCZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507335 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |
CAS RN |
78016-98-5 | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78016-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)





![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)

